molecular formula C10H13NO3 B159354 (2R,3S)-3-Phenylisoserine methyl ester CAS No. 131968-74-6

(2R,3S)-3-Phenylisoserine methyl ester

Cat. No. B159354
M. Wt: 195.21 g/mol
InChI Key: WZPZWAQKLOPJEL-DTWKUNHWSA-N
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Description

“(2R,3S)-3-Phenylisoserine methyl ester” is a chemical compound with the CAS Number: 131968-74-6 . Its molecular weight is 195.22 and its IUPAC name is methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate . It is a solid substance and is stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for “(2R,3S)-3-Phenylisoserine methyl ester” is 1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m0/s1 . The InChI key is WZPZWAQKLOPJEL-DTWKUNHWSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,3S)-3-Phenylisoserine methyl ester” include a melting point of 87-88℃ , a predicted boiling point of 343.0±42.0 °C , and a predicted density of 1.212±0.06 g/cm3 . Its pKa is predicted to be 10.35±0.45 .

Scientific Research Applications

Subheading: Chemical Modification and Application Potential

The chemical modification of certain biopolymers like xylan offers a path to creating biopolymer ethers and esters with specific properties. These modifications are contingent on factors such as functional groups, the degree of substitution, and the substitution pattern. For instance, reactions with sodium monochloroacetate and 2,3-epoxypropyltrimethylammonium chloride in aqueous sodium hydroxide/slurry medium have been explored. The conditions during activation greatly influence the structure and properties of the product. Advanced analytical techniques such as NMR spectroscopy and HPLC are pivotal in describing structure-property relationships. Such modified biopolymers like xylan esters have potential applications ranging from drug delivery to acting as paper strength additives and antimicrobial agents due to their ability to form spherical nanoparticles with a size down to 60 nm and a narrow particle size distribution through a simple dialysis process (Petzold-Welcke et al., 2014).

Subheading: Natural Occurrence and Biological Activities

Parabens, esters of para-hydroxybenzoic acid, have been identified in various natural sources, indicating the possibility of their biosynthesis in nature. They are reported to possess various biological activities such as allelopathic, antimicrobial, and insecticidal, which might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress. These findings suggest a reconsideration of parabens, not just as human-made pollutants, but as compounds that might be biosynthesized naturally. However, the introduction of synthesized parabens into ecosystems might disrupt the metabolic processes of certain plant, algal, and microbial communities. Therefore, a deeper understanding of the relevant mechanisms and ecological consequences is essential (Haman et al., 2015).

Safety And Hazards

“(2R,3S)-3-Phenylisoserine methyl ester” has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPZWAQKLOPJEL-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436431
Record name (2R,3S)-3-Phenylisoserine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-Phenylisoserine methyl ester

CAS RN

131968-74-6
Record name (2R,3S)-3-Phenylisoserine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-3-Phenylisoserine methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
RP Srivastava, JK Zjawiony, JR Peterson… - Tetrahedron …, 1994 - Elsevier
The importance of N-benzoyl-(2R,3S)-phenylisoserine (3), also known as the “taxol side chain”, for the strong antitumor activity of taxol (1), a potent anticancer drug, has prompted …
Number of citations: 25 www.sciencedirect.com
H Hamamoto, VA Mamedov, M Kitamoto… - Tetrahedron …, 2000 - Elsevier
Reduction of methyl 3-chloro-2-oxo-3-phenylpropanoate with various reducing agents gave syn- and anti-3-chloro-2-hydroxy-3-phenylpropanoates 3, which underwent an efficient …
Number of citations: 82 www.sciencedirect.com
R Brieva, JZ Crich, CJ Sih - The Journal of Organic Chemistry, 1993 - ACS Publications
Enantiomerically-pure 3-hydroxy-4-phenyl 8-lactam derivatives have been successfully prepared via enantioselective hydrolyses and transesterifications of racemic esters and alcohols …
Number of citations: 202 pubs.acs.org
Y Wang, QF He, HW Wang, X Zhou… - The Journal of …, 2006 - ACS Publications
The taxol side chain (S R ,2R,3S)-N-tert-butanesulfinyl-O-Boc-3-phenylisoserine benzyl ester 4c was synthesized through a lithium enolate addition of O-Boc-α-hydroxyacetate benzyl …
Number of citations: 68 pubs.acs.org
AA Afon'kin, LM Kostrikin, AE Shumeiko… - Russian Chemical …, 2012 - Springer
A novel efficient method was proposed for the synthesis of enantiopure precursors of taxane-containing cytostatics, ie, methyl esters of (2R,3S)- and (2S,3R)-N-benzoylphenylisoserine …
Number of citations: 10 link.springer.com
K Walker, S Fujisaki, R Long… - Proceedings of the …, 2002 - National Acad Sciences
The structural pharmacophore of Taxol, responsible for binding the N terminus of the β-subunit of tubulin to arrest cell proliferation, comprises, in part, the 13-O-(N-benzoyl-3-…
Number of citations: 174 www.pnas.org
G Li, HT Chang, KB Sharpless - … Chemie International Edition …, 1996 - Wiley Online Library
The stereospecific cis addition of “TsN” and H 2 O yields α-hydroxy-N-tosylamines (see below). This osmium-catalyzed process, which depends on Chloramine-T as the nitrenoid source…
Number of citations: 781 onlinelibrary.wiley.com
K Turner - 2012 - ACS Publications
The current review contains 21 patents from an original list of 321 that fitted the selection criteria. It is not often that water improves a process, but that is what happens when it is present …
Number of citations: 12 pubs.acs.org
JB Houze - 1998 - search.proquest.com
First isolated from the bark of the Pacific yew tree, Taxol $\sp\circler $ is one of the most exciting chemotherapeutic agents to be developed in a generation. Taxol has driven scientific …
Number of citations: 1 search.proquest.com
M Chen, J Liu, Z Tian, X Liu, S Zhang - Medicinal Chemistry Research, 2018 - Springer
Abstract Structure–activity relationship (SAR) studies confirm that modifications at C-3′ position can lead to the development of highly potent novel taxoids. We designed and …
Number of citations: 4 link.springer.com

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